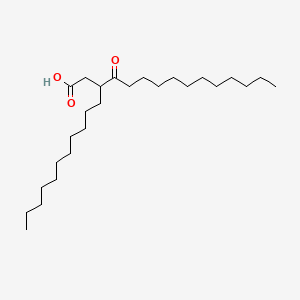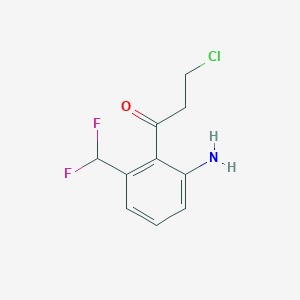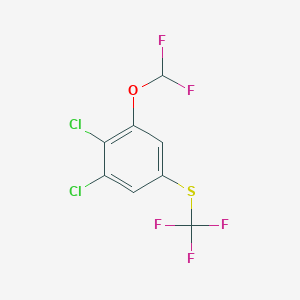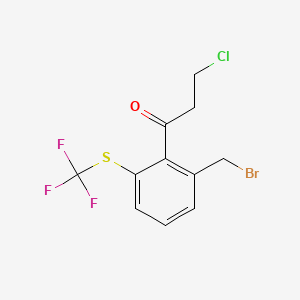
4-Oxo-3-undecylpentadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-3-undecylpentadecanoic acid is a long-chain fatty acid derivative with the molecular formula C26H50O3 This compound is characterized by the presence of a ketone group at the fourth carbon and an undecyl chain attached to the third carbon of a pentadecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-undecylpentadecanoic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3-undecylpentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the ketone group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
化学反应分析
Types of Reactions: 4-Oxo-3-undecylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group, forming 3-undecylpentadecanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Oxo-3-undecylpentadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Oxo-3-undecylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. In lipid metabolism, it may act as a modulator of enzyme activity, affecting the synthesis and breakdown of fatty acids.
相似化合物的比较
3-Dodecanoyltetradecanoic acid: Shares a similar structure but with a different alkyl chain length.
Pentadecanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Undecanoic acid: A shorter chain fatty acid with different physical and chemical properties.
Uniqueness: 4-Oxo-3-undecylpentadecanoic acid is unique due to its specific structural features, including the ketone group and the long undecyl chain. These characteristics confer distinct reactivity and potential biological activity, setting it apart from other fatty acids and their derivatives.
属性
分子式 |
C26H50O3 |
|---|---|
分子量 |
410.7 g/mol |
IUPAC 名称 |
4-oxo-3-undecylpentadecanoic acid |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-11-13-15-17-19-21-24(23-26(28)29)25(27)22-20-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,28,29) |
InChI 键 |
JXXQHXVCIPCYSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)O)C(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)










